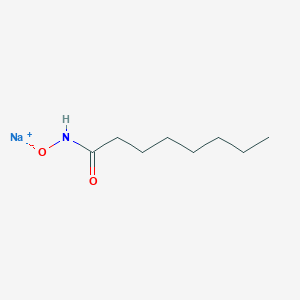
Caprylohydroxamic acid sodium salt
Vue d'ensemble
Description
Caprylohydroxamic acid sodium salt is a derivative of caprylohydroxamic acid, which is a hydroxamic acid. This compound is known for its role as a chelating agent and preservative in various formulations, particularly in the cosmetic and personal care industries . It is effective against bacteria, yeast, and mold, making it a valuable ingredient in products that require microbial stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of caprylohydroxamic acid involves the reaction of hydroxylamine hydrochloride with an octanoate ester in the presence of a base and a catalyst. The process typically involves the following steps :
Addition of Hydroxylamine Hydrochloride: Hydroxylamine hydrochloride is added to a reactor containing an alcoholic solution and stirred until dissolved.
Addition of Octanoate Ester: The octanoate ester is added to the reactor and mixed uniformly.
Catalyst and Base Addition: A catalyst such as 4-dimethyl aminopyridine and a solid base are added. The temperature is controlled between 5-15°C, and the pH is adjusted to 5.0-6.5.
Reaction: The mixture is reacted at 20-40°C for 1-3 hours.
Cooling and Filtration: After the reaction, the mixture is cooled to -10 to 0°C, and sodium chloride or potassium chloride is filtered out.
Purification: The crude product is purified through recrystallization and drying to obtain caprylohydroxamic acid with a purity of over 99%.
Analyse Des Réactions Chimiques
Caprylohydroxamic acid sodium salt undergoes various chemical reactions, primarily involving its hydroxamic acid group. Some of the key reactions include :
Chelation: It forms complexes with metal ions such as iron, lead, and other heavy metals.
Substitution Reactions: The hydroxamic acid group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Applications De Recherche Scientifique
Caprylohydroxamic acid sodium salt has a wide range of applications in scientific research and industry :
Cosmetics and Personal Care: It is used as a preservative and chelating agent in various cosmetic products, including creams, lotions, and shampoos.
Pharmaceuticals: Its antimicrobial properties make it useful in pharmaceutical formulations to prevent microbial contamination.
Industrial Applications: It is used in industrial processes that require metal ion chelation and stabilization of formulations.
Mécanisme D'action
The primary mechanism of action of caprylohydroxamic acid sodium salt involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, preventing them from catalyzing unwanted reactions in formulations . This chelation helps in maintaining the stability and efficacy of the products in which it is used .
Comparaison Avec Des Composés Similaires
Caprylohydroxamic acid sodium salt can be compared with other chelating agents and preservatives such as :
Disodium EDTA: Like caprylohydroxamic acid, disodium EDTA is a strong chelating agent that binds metal ions.
Benzyl Alcohol: This compound is also used as a preservative but lacks the chelating properties of caprylohydroxamic acid.
Propriétés
IUPAC Name |
sodium;N-oxidooctanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO2.Na/c1-2-3-4-5-6-7-8(10)9-11;/h2-7H2,1H3,(H-,9,10,11);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPBBWACDUYBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)




![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)


![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)


